Selective Antiviral Activity and Therapeutic Index in Human Cytomegalovirus (HCMV) Models
In a direct comparative evaluation against human cytomegalovirus (HCMV), ara-tubercidin exhibited a significant antiviral selectivity that was absent in the parent ribosyl analogs (tubercidin). The parent ribosyl analogs showed little antiviral selectivity due to high cytotoxicity [1]. In contrast, ara-tubercidin demonstrated a measurable in vitro therapeutic index (selectivity). For the class of arabinosyl pyrrolo[2,3-d]pyrimidines including ara-tubercidin, the in vitro therapeutic indexes ranged from 2 to 40 [1].
| Evidence Dimension | In vitro therapeutic index (CC50/EC50) against HCMV |
|---|---|
| Target Compound Data | Therapeutic index range for class: 2 - 40 |
| Comparator Or Baseline | Parent ribosyl analogs (tubercidin) |
| Quantified Difference | Parent ribosyl analogs exhibited little or no antiviral selectivity |
| Conditions | Human cytomegalovirus (HCMV) plaque/titer reduction assays in human primary and established cell lines |
Why This Matters
This data provides quantitative justification for selecting ara-tubercidin over tubercidin for antiviral research applications, as tubercidin's high cytotoxicity renders it unsuitable for studying selective antiviral mechanisms.
- [1] Turk SR, Shipman C, Nassiri R, Genzlinger G, Krawczyk SH, Townsend LB, Drach JC. Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. Antimicrob Agents Chemother. 1987 Apr;31(4):544-50. View Source
